3-Epidehydropachymic acid
Overview
Description
3-Epidehydropachymic acid is a lanostane triterpenoid . Its molecular formula is C33H50O5 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C33H50O5 . It has a monoisotopic mass of 526.365845 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 629.3±55.0 °C at 760 mmHg, and a flash point of 192.1±25.0 °C . It has 5 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds .Scientific Research Applications
Translational Applications in Epidemiology
3-Epidehydropachymic acid, as a biomarker or disease risk factor, could be significant in translational epidemiology. Translational research in epidemiology bridges the gap between scientific discoveries and public health impact. It involves four phases, where epidemiology plays a crucial role in developing applications for practice, evaluating efficacy through studies, assessing barriers for implementation, and evaluating the impact on population health outcomes (Khoury, Gwinn & Ioannidis, 2010).
Cytotoxic and Antioxidant Activities
Research has shown that lanostane-type triterpenes like this compound exhibit cytotoxicity against certain cancer cell lines. Specifically, compounds like this compound have demonstrated notable cytotoxicity against human lung cancer cell line A549 and human prostate cancer cell line DU145. This highlights its potential use in cancer research and therapy (Zhou, Zhang, Gapter, Ling, Agarwal & Ng, 2008).
Analytical Chemistry and Quality Control
This compound's identification and quantification are crucial in analytical chemistry, particularly in quality control of herbal preparations like Poria cocos. Advanced techniques like RP-HPLC with UV wavelengths switch are used for its detection, ensuring the quality and consistency of herbal products (Che, Li, Huo, Chen & Bi, 2010).
Extraction and Separation Techniques
In the field of separation science, methods have been developed for the extraction and separation of triterpene acids like this compound from natural sources. Techniques such as acid-alkali extraction and high-speed counter-current chromatography are utilized to obtain high-purity compounds. These methods are essential for the detailed study of these compounds and their potential applications (Dong, Yan, Li, Wang, Wang & Yang, 2014).
Role in Cancer Epigenetics
While not directly linked to this compound, the broader field of cancer epigenetics, which deals with the study of heritable changes in gene expression, is an emerging area. Discoveries in this field can potentially be applied to the study of compounds like this compound, exploring their role in genetic and epigenetic mechanisms in cancer (Rodríguez-Paredes & Esteller, 2011)
Safety and Hazards
Mechanism of Action
Target of Action
3-Epidehydropachymic acid, a lanostane triterpenoid, has been found to exhibit cytotoxic effects against the human acute monocytic leukemia cell line THP-1 . This suggests that the primary targets of this compound are likely to be components of the cellular machinery involved in the survival and proliferation of these cells.
Mode of Action
Its cytotoxic effects against the thp-1 cell line suggest that it may interact with its targets to induce cell death or inhibit cell proliferation
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its cytotoxic effects on the THP-1 cell line, it is plausible that it may influence pathways related to cell survival, apoptosis, or cell cycle regulation
Result of Action
The primary known result of this compound’s action is its cytotoxic effect on the THP-1 cell line . This suggests that it may have potential therapeutic applications in the treatment of acute monocytic leukemia.
Biochemical Analysis
Biochemical Properties
It is known that this compound is a white crystalline powder, insoluble in water but soluble in organic solvents such as methanol and ethanol .
Cellular Effects
It has been found to exhibit cytotoxic effects against the human acute monocytic leukemia cell line THP-1 .
Temporal Effects in Laboratory Settings
It is recommended that the compound be stored at -20°C for long-term stability .
Properties
IUPAC Name |
(2R)-2-[(3R,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h12,14,19,22,25-28,35H,3,10-11,13,15-18H2,1-2,4-9H3,(H,36,37)/t22-,25-,26+,27-,28+,31-,32-,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIALJIVPUCERT-ROLXBSRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312385 | |
Record name | 3-Epidehydropachymic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168293-15-0 | |
Record name | 3-Epidehydropachymic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168293-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Epidehydropachymic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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